molecular formula C10H7NO B12307242 2-(1-Benzofuran-4-YL)acetonitrile

2-(1-Benzofuran-4-YL)acetonitrile

Cat. No.: B12307242
M. Wt: 157.17 g/mol
InChI Key: XEARDWWYVZVVIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzofuran-4-YL)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile in the presence of a base . Another method includes the use of α-(2-formylaryloxy)acetonitriles with arylboronic acids, catalyzed by nickel(II) acetylacetonate (Ni(acac)2), to yield 2-aroylbenzofurans .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzofuran-4-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(1-Benzofuran-4-YL)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives . This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)acetonitrile

InChI

InChI=1S/C10H7NO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4H2

InChI Key

XEARDWWYVZVVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1)CC#N

Origin of Product

United States

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